1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine
Description
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-6-4-5-12-9-15(22-16(12)14)17(20)19-10-13(11-19)18-7-2-3-8-18/h4-6,9,13H,2-3,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXRRPPWKOAOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate aldehydes in a basic medium . The azetidine ring can be introduced through cyclization reactions, often involving azetidinone intermediates. The final step usually involves the coupling of the azetidine derivative with pyrrolidine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenol derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of benzofuran, azetidine, and pyrrolidine moieties. Below is a comparison with structurally related pyrrolidine derivatives:
Key Observations :
- Aromatic Substitution : Unlike simpler benzyl-substituted pyrrolidines (e.g., 1-(2-methylbenzyl)pyrrolidine ), the target compound incorporates a methoxybenzofuran group, which may enhance π-π stacking interactions in biological systems.
- Safety Profile: While (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine was predicted as non-toxic despite structural alerts , the 7-methoxybenzofuran group in the target compound could introduce new metabolic pathways requiring empirical validation.
Pharmacological and Computational Data
- Piperlonguminine and Kusunokinin: Structurally related alkaloids with pyrrolidine cores exhibit antitumor and anti-inflammatory activities . The target compound’s benzofuran moiety may confer similar bioactivity.
- Software Compatibility : Analogues like 1-(2-methyl-2-propenyl)-pyrrolidine are compatible with cheminformatics tools for molecular modeling , suggesting the target compound could be evaluated computationally for drug-likeness or reactivity.
Q & A
Q. How does computational modeling predict target interactions?
- Methodology : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (PDB IDs). Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
Q. What experimental designs optimize reaction yields?
- Methodology : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading). Use central composite design (CCD) to identify optimal conditions (e.g., 150°C, 20 hours for SNAr reactions) .
Q. How are structure-activity relationships (SAR) studied for pyrrolidine derivatives?
Q. What techniques address scale-up challenges in synthesis?
- Methodology : Transition from batch to flow chemistry for azetidine coupling steps. Optimize solvent recycling (e.g., DMF recovery via distillation) and reduce purification steps using catch-and-release resins .
Q. How is polymorphism characterized for crystallographic studies?
- Methodology : Perform PXRD on recrystallized batches (ethanol vs. acetonitrile). Compare with predicted patterns from Mercury software to identify stable polymorphs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition values?
- Methodology :
- Assay conditions : Compare buffer pH, ionic strength, and cofactor concentrations across studies .
- Compound handling : Verify stock solution stability (e.g., DMSO hygroscopicity affecting concentration) .
- Statistical validation : Apply Grubbs’ test to identify outliers and repeat assays with independent batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
